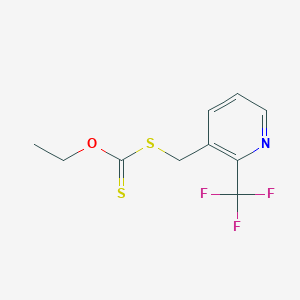

O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

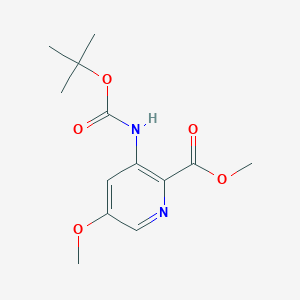

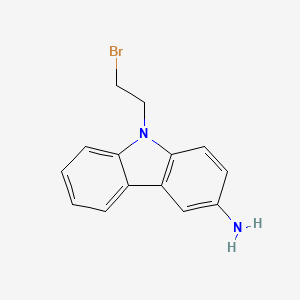

“O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate” is a chemical compound with the molecular formula C10H10F3NOS2 . It has a molecular weight of 281.32 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCOC(=S)SCC1=C(N=CC=C1)C(F)(F)F .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound has a molecular weight of 281.32 .Scientific Research Applications

Catalytic Synthesis

O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is involved in catalytic synthesis processes. For instance, it's used in phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Carbon–Tin Bond Activation

The compound is also significant in carbon–tin bond activation, as seen in reactions with organolanthanide complexes. This process yields various tin-functionalized conjugated enynes, showcasing its versatility in chemical syntheses (Wobser, Stephenson, Delferro, & Marks, 2013).

Heterocyclic Compound Formation

It plays a role in the formation of heterocyclic compounds. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide in the presence of this compound, forming various heterocyclic structures upon refluxing in pyridine (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Protecting Group for Carboxylic Acids

It has been used as a protecting group for carboxylic acids. This application is crucial in polymer chemistry, where it helps in modifying polymers’ properties and functionalities (Elladiou & Patrickios, 2012).

Generation and Capture of Fluorinated Radicals

A notable application includes the generation and capture of fluorinated radicals. This is important in the synthesis of various olefinic substrates, where the compound introduces unique functional groups to the substrates (Clemente-Tejeda & Zard, 2015).

Lanthanide(III) Podates Assembly

It aids in assembling lanthanide(III) podates, showing its utility in the development of novel podands and coordination polymers (Koeller, Bernardinelli, & Piguet, 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets, leading to changes in their function . The trifluoromethyl group and the pyridine ring could potentially play a role in these interactions .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

Based on its structural similarity to other compounds, it might have potential effects on cellular function .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name |

O-ethyl [2-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-4-3-5-14-8(7)10(11,12)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCSAZCSNTWRPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=C(N=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)